molecular formula C7H9BrO2S B428956 3-Bromo-5-ethyl-2-methylthiophene 1,1-dioxide CAS No. 83173-99-3

3-Bromo-5-ethyl-2-methylthiophene 1,1-dioxide

Cat. No.: B428956
CAS No.: 83173-99-3
M. Wt: 237.12g/mol
InChI Key: QONJOCKDSKDLQJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-ethyl-2-methylthiophene 1,1-dioxide typically involves the bromination of 5-ethyl-2-methylthiophene followed by oxidation. The bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane . The oxidation step is usually performed using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under controlled conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-ethyl-2-methylthiophene 1,1-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminothiophenes, while coupling reactions can produce biaryl compounds .

Mechanism of Action

The mechanism of action of 3-Bromo-5-ethyl-2-methylthiophene 1,1-dioxide involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the thiophene ring play crucial roles in binding to these targets and modulating their activity . The compound can affect various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-2-methylthiophene 1,1-dioxide
  • 5-Ethyl-2-methylthiophene 1,1-dioxide
  • 3-Bromo-5-methylthiophene 1,1-dioxide

Uniqueness

3-Bromo-5-ethyl-2-methylthiophene 1,1-dioxide is unique due to the specific combination of substituents on the thiophene ring, which imparts distinct chemical and biological properties. The presence of both an ethyl and a methyl group, along with the bromine atom, makes it a versatile intermediate for various synthetic applications.

Properties

IUPAC Name

3-bromo-5-ethyl-2-methylthiophene 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrO2S/c1-3-6-4-7(8)5(2)11(6,9)10/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QONJOCKDSKDLQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(S1(=O)=O)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Bromo-5-ethyl-2-methylthiophene 1,1-dioxide
Reactant of Route 2
3-Bromo-5-ethyl-2-methylthiophene 1,1-dioxide
Reactant of Route 3
3-Bromo-5-ethyl-2-methylthiophene 1,1-dioxide
Reactant of Route 4
3-Bromo-5-ethyl-2-methylthiophene 1,1-dioxide
Reactant of Route 5
3-Bromo-5-ethyl-2-methylthiophene 1,1-dioxide
Reactant of Route 6
3-Bromo-5-ethyl-2-methylthiophene 1,1-dioxide

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